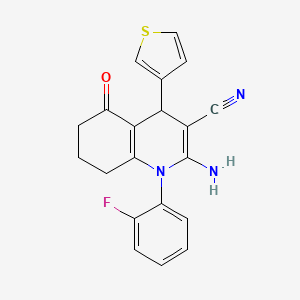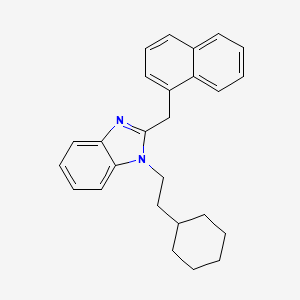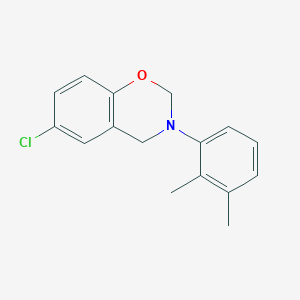![molecular formula C21H26N2O2S2 B11504408 N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide](/img/structure/B11504408.png)
N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a synthetic organic compound that combines the structural features of adamantane, benzothiazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide typically involves multiple steps:
-
Preparation of Adamantan-1-yloxyethyl Intermediate
Starting Material: Adamantanol
Reaction: Adamantanol is reacted with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to form 2-(adamantan-1-yloxy)ethanol.
Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) under reflux conditions.
-
Formation of Benzothiazol-2-ylsulfanyl Intermediate
Starting Material: 2-Mercaptobenzothiazole
Reaction: 2-Mercaptobenzothiazole is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid.
Conditions: The reaction is typically carried out at room temperature with stirring.
-
Coupling Reaction
Reaction: The two intermediates, 2-(adamantan-1-yloxy)ethanol and 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid, are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and increase yields.
Purification Techniques: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the sulfur atom in the benzothiazole ring can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the carbonyl group in the acetamide moiety can yield amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents at room temperature.
Products: Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Polymer Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties against a range of pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound can be used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Chemical Sensors: It can be incorporated into sensors for the detection of specific chemicals or environmental pollutants.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety provides rigidity and hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins. The benzothiazole ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-protein complex. The acetamide group can form hydrogen bonds with amino acid residues, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
-
N-[2-(Adamantan-1-yloxy)ethyl]-2-(hexyloxy)benzamide
- Similar structure with a hexyloxy group instead of the benzothiazol-2-ylsulfanyl group.
- Used in similar applications but may have different physicochemical properties.
-
N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)propionamide
- Similar structure with a propionamide group instead of the acetamide group.
- May exhibit different reactivity and biological activity.
Uniqueness
N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is unique due to the combination of the adamantane and benzothiazole moieties, which confer distinct physicochemical properties and biological activities. The presence of the acetamide group allows for specific interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H26N2O2S2 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C21H26N2O2S2/c24-19(13-26-20-23-17-3-1-2-4-18(17)27-20)22-5-6-25-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H,22,24) |
InChI Key |
LPQIFNZKWWPYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide](/img/structure/B11504326.png)
![N,4-bis(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11504330.png)

![1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504335.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11504338.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11504345.png)

![N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504367.png)

![17-(2,5-Dimethylphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11504387.png)
![2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11504395.png)
![4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B11504405.png)
![15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11504412.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide](/img/structure/B11504417.png)
